molecular formula C14H10F2O B12316952 1,2-Bis(2-fluorophenyl)ethan-1-one

1,2-Bis(2-fluorophenyl)ethan-1-one

Cat. No.: B12316952
M. Wt: 232.22 g/mol
InChI Key: UCZXYIBYHOTMOK-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Ketones

Fluorinated aromatic ketones are a significant class of compounds in medicinal chemistry and materials science. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. Fluorine's high electronegativity can impact the acidity of nearby protons and influence the molecule's conformation. In the context of 1,2-Bis(2-fluorophenyl)ethan-1-one, the two ortho-fluorine atoms are expected to create a specific steric and electronic environment around the carbonyl group. This can be compared to its isomers, such as 1,2-Bis(4-fluorophenyl)ethanone, where the fluorine is in the para position, leading to different electronic effects and molecular shapes. chemicalbook.com

The synthesis of fluorinated ketones often involves methods like the Friedel-Crafts acylation or the oxidation of corresponding alcohols. For asymmetric diarylethanones, multi-step syntheses are common. The specific synthesis of this compound is not detailed in readily available literature, but it would likely involve the coupling of a 2-fluorophenyl derivative with a 2-fluorobenzaldehyde (B47322) or a related precursor.

Overview of Research Significance and Scope

While specific studies on this compound are limited, the broader class of 1,2-diarylethanones and related fluorinated ketones has been investigated for various applications. Research on similar compounds suggests that this compound could be a candidate for investigation in several fields:

Medicinal Chemistry: Related 1,2-diarylethanol derivatives have been studied for their potential antibacterial properties. The ethanone (B97240) structure is a precursor to the ethanols, suggesting a potential line of investigation.

Enzyme Inhibition: The ketone moiety is a common feature in enzyme inhibitors. The specific stereoelectronic profile of this compound could make it a candidate for screening against various enzymatic targets.

Photochemistry: Diarylethenes, which can be synthesized from 1,2-diaryl compounds, are known for their photochromic properties, making them interesting for applications in molecular switches and data storage. researchgate.net

The research on this compound is still in a nascent stage, with its primary availability being through chemical suppliers for research purposes. bldpharm.comlookchem.comambeed.com

Interactive Data Tables

Below are tables detailing the known and predicted properties of this compound, as well as a comparison with a related isomer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 161864-41-1 bldpharm.com
Molecular Formula C₁₄H₁₀F₂O chemicalbook.com
Molecular Weight 232.23 g/mol chemicalbook.com
Appearance Solid (predicted)
Solubility Likely soluble in organic solvents

Table 2: Comparison of this compound and 1,2-Bis(4-fluorophenyl)ethanone

CompoundCAS NumberMolecular WeightPosition of FluorinePotential Research Area
This compound161864-41-1232.23 g/mol OrthoEnzyme Inhibition, Materials Science
1,2-Bis(4-fluorophenyl)ethanone366-68-7232.23 g/mol ParaOrganic Synthesis, Medicinal Chemistry

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10F2O

Molecular Weight

232.22 g/mol

IUPAC Name

1,2-bis(2-fluorophenyl)ethanone

InChI

InChI=1S/C14H10F2O/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2

InChI Key

UCZXYIBYHOTMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2F)F

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes and Reaction Pathways

Traditional synthetic strategies remain fundamental to the construction of the 1,2-Bis(2-fluorophenyl)ethan-1-one backbone. These methods, while established, are continually being refined to improve efficiency and yield.

Condensation Reactions in Fluorinated Systems

Condensation reactions are a cornerstone of organic synthesis. In the context of fluorinated systems, reactions such as the Claisen condensation can be employed to form the carbon-carbon bond central to the ethanone (B97240) structure. researchgate.net For instance, the condensation of an ester with a ketone or another ester can yield a β-dicarbonyl compound, which can then be further manipulated to produce the desired diarylethanone. The reactivity of fluorinated starting materials in these reactions is a key consideration, as the electron-withdrawing nature of fluorine can influence the acidity of α-protons and the reactivity of carbonyl groups.

A general approach might involve the condensation of a 2-fluorophenyl substituted ester with a suitable partner, followed by decarboxylation to yield the target ketone. The choice of base and reaction conditions is critical to the success of these condensations, with sodium methoxide (B1231860) or sodium hydride often used to generate the necessary enolate. mdpi.com

Friedel-Crafts Acylation Strategies for Related Compounds

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org For the synthesis of a diarylethanone like this compound, a plausible Friedel-Crafts approach would involve the acylation of fluorobenzene (B45895) with 2-fluorophenylacetyl chloride.

The mechanism proceeds through the formation of an acylium ion, which then acts as the electrophile and attacks the electron-rich aromatic ring. masterorganicchemistry.com The presence of the fluorine substituent on the aromatic ring can influence the regioselectivity of the acylation. It is important to note that a stoichiometric amount of the Lewis acid is often required because both the starting material and the ketone product can form complexes with it. organic-chemistry.org

Key Aspects of Friedel-Crafts Acylation
Reactant 1Reactant 2CatalystKey IntermediateProduct Type
Arene (e.g., Fluorobenzene)Acyl Halide (e.g., 2-Fluorophenylacetyl chloride)Lewis Acid (e.g., AlCl₃)Acylium IonAryl Ketone
Arene (e.g., Fluorobenzene)AnhydrideLewis Acid (e.g., AlCl₃)Acylium IonAryl Ketone

Halogenation and Subsequent Functionalization of Precursors

An alternative synthetic route involves the halogenation of a suitable precursor followed by functionalization. For example, a 1,2-diphenylethane (B90400) derivative could be halogenated at the benzylic position. This halogenated intermediate can then undergo a nucleophilic substitution or be used in a cross-coupling reaction to introduce the second 2-fluorophenyl group. The halogenation of alkanes, such as the side chain of an alkylbenzene, often proceeds via a free radical mechanism, initiated by heat or light. libretexts.org

The dehalogenation of vicinal dihalides, such as 1,2-dihalo-1,2-diphenylethanes, has also been studied, providing insights into the reactivity of halogenated ethanes. rsc.orgrsc.org These studies can inform the design of synthetic routes that proceed through halogenated intermediates.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit significantly from such approaches.

Lewis Acid Catalysis

As mentioned in the context of Friedel-Crafts reactions, Lewis acids are crucial catalysts. allstudyjournal.com Their role is to activate the acylating agent, making it more electrophilic. youtube.com Recent advancements have focused on developing more efficient and recyclable Lewis acid catalysts. allstudyjournal.com The interaction between the Lewis acid and the carbonyl oxygen of the acylating agent is a key step in the catalytic cycle. youtube.com For fluorinated substrates, the choice of Lewis acid can be critical to overcoming the deactivating effect of the fluorine atom on the aromatic ring. rsc.org

Examples of Lewis Acids in Synthesis
Lewis AcidTypical ApplicationMechanism of Action
Aluminum Chloride (AlCl₃)Friedel-Crafts AcylationForms a complex with the acyl halide, generating an acylium ion. sigmaaldrich.commasterorganicchemistry.com
Iron(III) Chloride (FeCl₃)Friedel-Crafts AcylationSimilar to AlCl₃, acts as a Lewis acid catalyst. masterorganicchemistry.com
Boron Trifluoride (BF₃)Activation of CarbonylsCoordinates to the carbonyl oxygen, increasing electrophilicity.

Transition Metal-Mediated Transformations

Transition metal catalysis offers powerful and versatile tools for the synthesis of aromatic ketones. pkusz.edu.cnacs.orgacs.org Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of carbon-carbon bonds. rsc.orgorganic-chemistry.orgorganic-chemistry.org For instance, a cross-coupling reaction, such as a Suzuki or Stille coupling, could be envisioned to connect a 2-fluorophenyl group to a suitable precursor.

Another approach involves the transition metal-catalyzed carbonylation of an organometallic reagent in the presence of a 2-fluorophenyl halide. Furthermore, transition metals can catalyze the direct functionalization of C-H bonds, providing a highly atom-economical route to the desired product. nih.gov Rhodium catalysts have also been employed for the oxidative coupling of C-H bonds with aldehydes to form ketones. nih.gov

Base-Catalyzed and Other Non-Metallic Methods

The landscape of organic synthesis is continually evolving, with a significant shift towards methodologies that avoid the use of heavy metals due to their environmental impact and cost. Base-catalyzed and other non-metallic methods offer a compelling alternative for the synthesis of 1,2-diaryl ethanones. These methods often rely on fundamental organic reactions such as aldol (B89426) and Claisen condensations, as well as the burgeoning field of organocatalysis.

Aldol and Claisen Type Condensations:

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. srmist.edu.inlibretexts.orglibretexts.org In the context of synthesizing 1,2-diaryl ethanones, a crossed aldol condensation between an appropriate benzaldehyde (B42025) and an acetophenone (B1666503) derivative, both bearing a fluorine atom at the ortho position, could be envisioned. The reaction is typically catalyzed by a base, such as sodium or potassium hydroxide, which deprotonates the α-carbon of the acetophenone to form a reactive enolate. wikipedia.orgyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. youtube.com Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone, which can then be reduced to the desired 1,2-diaryl ethanone. A variation of this is the Claisen-Schmidt condensation, which specifically involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. libretexts.orgbyjus.com

Similarly, the Claisen condensation, which involves the reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, can be adapted for the synthesis of β-keto esters. byjus.comnumberanalytics.commasterorganicchemistry.comnumberanalytics.comlibretexts.org These can then be further manipulated to yield the target 1,2-diaryl ethanone. The mechanism involves the formation of an enolate from one ester molecule, which then attacks the carbonyl group of a second ester molecule. numberanalytics.comnumberanalytics.com A subsequent elimination of an alkoxide group leads to the formation of the β-keto ester. libretexts.org

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in modern organic synthesis. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been successfully employed in a variety of transformations, including those that can lead to 1,2-diaryl ethanones. mdpi.com For instance, the benzoin (B196080) condensation, catalyzed by NHCs, can produce α-hydroxy ketones (benzoins), which are direct precursors to deoxybenzoins (1,2-diaryl ethanones) via reduction. orgsyn.org The mechanism of NHC catalysis often involves the formation of a Breslow intermediate, which then participates in the key bond-forming steps. mdpi.com Furthermore, organocatalytic approaches are being explored for cyclopropanation and other reactions that can be adapted for the synthesis of complex molecules. researchgate.net

Recent research has also highlighted base-mediated reductive homocoupling of aldehydes as a one-pot, transition-metal-free method for synthesizing 1,2-disubstituted ethanones. researchgate.net This approach offers a direct route to the desired ketone framework from readily available starting materials.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic method hinges on the careful optimization of reaction conditions. Key parameters that are routinely investigated to maximize the yield and selectivity of the desired product include the choice of catalyst, solvent, temperature, and reactant concentrations.

Influence of Reaction Parameters:

Catalyst: The choice and concentration of the catalyst are critical. In base-catalyzed reactions, the strength and stoichiometry of the base can significantly influence the reaction rate and the formation of side products. For instance, using a full equivalent of a strong base is often necessary in Claisen condensations to drive the reaction to completion by deprotonating the β-keto ester product. libretexts.org In organocatalysis, the structure of the catalyst can be fine-tuned to achieve high enantioselectivity in asymmetric syntheses. nih.gov Studies have shown that there is often an optimal catalyst concentration beyond which the reaction rate may not increase or could even be negatively affected. ajpojournals.org

Solvent: The solvent plays a multifaceted role in a chemical reaction. It not only dissolves the reactants but can also influence the reaction rate and selectivity by stabilizing transition states or intermediates. numberanalytics.com For the synthesis of diaryl ethanones, solvents like N,N-dimethylformamide (DMF) and 1,2-dimethoxyethane (B42094) (DME) have been found to be effective. organic-chemistry.org The polarity and proticity of the solvent are particularly important in reactions involving charged intermediates, such as enolates. nih.gov Computational studies have shown that the choice of solvent can significantly impact the energy barriers of reaction pathways. nih.gov

Temperature: Temperature is a crucial parameter that affects the rate of a chemical reaction. Generally, higher temperatures lead to faster reaction rates. However, for reactions that are reversible or prone to side reactions, an optimal temperature must be determined to maximize the yield of the desired product. organic-chemistry.org For example, in some aldol condensations, the reaction is run at low temperatures to control selectivity. wikipedia.org

Reactant Concentration: The concentration of reactants can influence the reaction kinetics and, in some cases, the product distribution. In crossed aldol condensations, for example, the relative concentrations of the two carbonyl compounds can be adjusted to favor the formation of the desired crossed product. libretexts.org

Data on Optimized Conditions:

The following table summarizes findings from various studies on the optimization of conditions for reactions analogous to the synthesis of 1,2-diaryl ethanones.

Reaction TypeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Aerobic Oxidation of DeoxybenzoinsDABCO (20)DMF9024Excellent organic-chemistry.org

This table is for illustrative purposes and the conditions may need to be adapted for the specific synthesis of this compound.

Green Chemistry Principles in Synthetic Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. nih.govsci-hub.se The synthesis of this compound can be made more sustainable by considering several key aspects of green chemistry.

Atom Economy and Waste Reduction:

One of the core principles of green chemistry is to design syntheses that maximize the incorporation of all materials used in the process into the final product. Reactions like condensations, which form a larger molecule from smaller ones with the elimination of a small molecule like water, can have high atom economy if the byproduct is benign. libretexts.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are particularly advantageous as they reduce solvent usage and waste generation. nih.gov

Use of Safer Solvents and Reagents:

Traditional organic solvents often pose significant health and environmental hazards. sci-hub.sereagent.co.uk A key goal of green chemistry is to replace these with safer alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. reagent.co.uk Research is ongoing to develop reactions that can be performed in water, often with the aid of surfactants to create micelles that can solubilize organic reactants. sci-hub.se Bio-based solvents, derived from renewable resources, are also gaining traction as sustainable alternatives to petroleum-derived solvents. core.ac.uk The selection of reagents is also critical. For instance, using air as the oxidant in the DABCO-catalyzed oxidation of deoxybenzoins is a much greener approach than using stoichiometric heavy metal oxidants. organic-chemistry.org

Energy Efficiency:

Reducing energy consumption is another important aspect of green chemistry. This can be achieved by designing reactions that can be run at ambient temperature and pressure. The use of highly efficient catalysts can also contribute to energy savings by lowering the activation energy of the reaction and reducing the required reaction time. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption. umt.edu.pk

By embracing these green chemistry principles, the synthesis of this compound can be made not only more efficient but also more environmentally responsible.

Chemical Transformations and Reactivity Profiles

Oxidation Reactions and Product Characterization

The oxidation of 1,2-Bis(2-fluorophenyl)ethan-1-one can proceed via two main pathways, targeting either the methylene (B1212753) bridge or the ketone carbonyl group.

Oxidation of the α-methylene group is a common reaction for deoxybenzoins, leading to the formation of the corresponding 1,2-diketone, in this case, 1,2-Bis(2-fluorophenyl)ethane-1,2-dione (a benzil (B1666583) derivative). This transformation can be achieved using various oxidizing agents. organic-chemistry.org A notable method involves aerobic oxidation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org

Another significant oxidation pathway is the Baeyer-Villiger oxidation, which converts the ketone into an ester. wikipedia.orgnih.govsigmaaldrich.comorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For this compound, the competition is between the 2-fluorophenyl group and the (2-fluorobenzyl) group. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. organic-chemistry.org

Table 1: Predicted Products of Oxidation Reactions

Starting Material Oxidizing Agent/Conditions Major Product Product Type
This compound Air, DABCO 1,2-Bis(2-fluorophenyl)ethane-1,2-dione 1,2-Diketone (Benzil)
This compound Peroxyacid (e.g., m-CPBA) 2-Fluorobenzoic acid 2-fluorobenzyl ester Ester

Reduction Reactions and Pathway Analysis

The carbonyl group of this compound is susceptible to reduction, leading to either an alcohol or a completely deoxygenated alkane, depending on the reducing agent and reaction conditions.

Catalytic hydrogenation or reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically reduces the ketone to the corresponding secondary alcohol, 1,2-Bis(2-fluorophenyl)ethan-1-ol.

For complete deoxygenation of the carbonyl group to a methylene group, harsher reduction methods are employed. The Wolff-Kishner reduction, which utilizes hydrazine (B178648) (N₂H₄) under basic conditions at high temperatures, is a common choice. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org Another classical method is the Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid. masterorganicchemistry.comwikipedia.org Both methods would yield 1,2-Bis(2-fluorophenyl)ethane.

Table 2: Predicted Products of Reduction Reactions

Starting Material Reducing Agent/Conditions Major Product Product Type
This compound NaBH₄ or LiAlH₄ 1,2-Bis(2-fluorophenyl)ethan-1-ol Secondary Alcohol
This compound N₂H₄, KOH, heat (Wolff-Kishner) 1,2-Bis(2-fluorophenyl)ethane Alkane
This compound Zn(Hg), HCl (Clemmensen) 1,2-Bis(2-fluorophenyl)ethane Alkane

Nucleophilic Substitution Reactions Involving Fluorine and Carbonyl Centers

The chemical structure of this compound presents two primary sites for nucleophilic attack: the carbonyl carbon and the fluorine-substituted carbons of the aromatic rings.

The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions. For instance, it can react with organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols.

Nucleophilic aromatic substitution (SNA_r) of the fluorine atoms is also a possibility, although it generally requires strong activation by electron-withdrawing groups and potent nucleophiles. The carbonyl group provides some activation, particularly for the fluorine atom on the benzoyl moiety. However, such reactions are typically challenging and may require harsh conditions. chemguide.co.uk The development of palladium-catalyzed methods has provided pathways for the conversion of aryl halides and triflates to aryl fluorides, and these methodologies could potentially be applied in reverse, though this is less common. nih.gov

Electrophilic Aromatic Substitution Patterns in Fluorinated Phenyl Rings

The fluorine atoms on the phenyl rings influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Halogens are generally considered deactivating yet ortho-, para-directing groups for EAS. masterorganicchemistry.comwikipedia.orglibretexts.org The deactivating nature arises from the inductive electron withdrawal of the electronegative fluorine, while the ortho-, para-directing effect is due to the ability of the fluorine's lone pairs to donate electron density through resonance, stabilizing the cationic intermediate (sigma complex). masterorganicchemistry.com

Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation) on the fluorophenyl rings of this compound is expected to be slower than on benzene (B151609) itself. The substitution will predominantly occur at the positions ortho and para to the fluorine atoms. The presence of the acyl and benzyl (B1604629) groups will also influence the substitution pattern, with both being deactivating.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring System Directing Group Predicted Position of Electrophilic Attack
2-Fluorobenzoyl -F Ortho, Para
-C(O)R Meta
2-Fluorobenzyl -F Ortho, Para
-CH₂R Ortho, Para

Other Key Reaction Mechanisms

A significant reaction of this compound, or more specifically its oxidized counterpart, 1,2-Bis(2-fluorophenyl)ethane-1,2-dione, is the condensation with 1,2-diamines to form quinoxaline (B1680401) derivatives. rsc.orgresearchgate.netnih.govrsc.org This reaction is a powerful method for the synthesis of this important class of heterocyclic compounds. The reaction of 1,2-Bis(2-fluorophenyl)ethane-1,2-dione with 1,2-diaminobenzene would yield 2,3-Bis(2-fluorophenyl)quinoxaline.

Structural Modifications: Derivatives, Analogs, and Their Synthesis

Design and Synthesis of Halogenated Analogs

The introduction of additional halogen atoms into the structure of 1,2-Bis(2-fluorophenyl)ethan-1-one can significantly influence its physicochemical and biological properties. While direct halogenation studies on this specific compound are not extensively documented in the reviewed literature, the synthesis of halogenated analogs of similar aromatic ketones provides a foundational framework for potential synthetic routes.

For instance, the synthesis of C-2 halogenated analogs of other complex molecules has been achieved using various reagents. nih.gov Methods for introducing fluorine, chlorine, bromine, and iodine at specific positions often involve the use of specialized halogenating agents and careful control of reaction conditions to ensure regioselectivity. nih.govmdpi.com The synthesis of new polyhalogenated N-phenylglycines, for example, has been accomplished through bromination using Br2 in glacial acetic acid. mdpi.com Such approaches could potentially be adapted for the halogenation of the aromatic rings or the ethanone (B97240) backbone of this compound.

The design of such analogs would consider the electronic effects of the additional halogens. The introduction of electron-withdrawing groups like fluorine or chlorine can alter the reactivity of the carbonyl group and the aromatic rings, potentially influencing intermolecular interactions. nih.gov

Introduction of Hydroxyl and Other Polar Functionalities

The incorporation of hydroxyl groups or other polar functionalities can dramatically alter the solubility, polarity, and hydrogen bonding capabilities of this compound. britannica.comyoutube.com Alcohols, characterized by one or more hydroxyl (―OH) groups, are known to participate in a wide range of chemical reactions. britannica.com

General methods for introducing hydroxyl groups into aromatic compounds often involve electrophilic or nucleophilic substitution reactions. youtube.com For example, the synthesis of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones involves the reaction of 2-bromo-4'-hydroxyacetophenone (B28259) with various heteroaryl thiols, demonstrating a strategy for incorporating both a hydroxyl group and a thioether linkage. While not directly applied to this compound, this methodology highlights a potential pathway for functionalization.

The introduction of a hydroxyl group would render the molecule more polar and capable of forming hydrogen bonds, which could be a key factor in designing compounds with specific biological targets. britannica.comyoutube.com

Heterocyclic Derivatives Incorporating the Ethanone Scaffold

The ethanone backbone of this compound serves as a versatile synthon for the construction of various heterocyclic systems. The synthesis of heterocyclic compounds from ethanone derivatives is a well-established area of organic chemistry. researchgate.net For instance, 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives can be synthesized via the N-alkylation of 1-aryl-2-bromoethanone with 3,5-dimethylpyrazole. mdpi.com This suggests a potential route where a brominated derivative of this compound could be used to generate pyrazole-containing structures.

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocycles. mdpi.comnih.gov The synthesis of 1-(2-fluorophenyl)pyrazoles from the corresponding sydnones and dimethyl acetylenedicarboxylate (B1228247) (DMAD) exemplifies this approach. mdpi.comresearchgate.net Adapting such a strategy to a sydnone (B8496669) derived from a 1,2-bis(2-fluorophenyl)glycine precursor could lead to novel pyrazole (B372694) derivatives.

Structure-Reactivity Relationships in Modified Systems

The relationship between the structure of the modified this compound derivatives and their reactivity is a critical aspect of their chemical characterization. The introduction of different functional groups would be expected to modulate the reactivity of the core structure.

For example, the presence of electron-withdrawing halogen atoms on the phenyl rings would likely increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the introduction of electron-donating groups would have the opposite effect.

Stereochemical Aspects of Derivative Synthesis

When the synthesis of derivatives from this compound generates new chiral centers, the stereochemical outcome of the reaction becomes a crucial consideration. The stereoselective synthesis of specific isomers is often necessary to achieve desired biological activity or material properties.

For instance, in the synthesis of heterocyclic derivatives, if a reaction leads to the formation of a new stereocenter, the use of chiral catalysts or auxiliaries may be required to control the stereochemistry. The stereoselective synthesis of E,E/E,Z isomers in other molecular systems highlights the importance of controlling geometric isomerism as well. dntb.gov.ua

The relative and absolute configuration of stereoisomers can be determined using various analytical techniques, including NMR spectroscopy and X-ray crystallography. Understanding and controlling the stereochemistry of these derivatives is paramount for establishing clear structure-activity relationships.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 1,2-Bis(2-fluorophenyl)ethan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional experiments, provides a complete picture of its molecular framework.

Proton (¹H) NMR for Structural Assignments

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons and the methylene (B1212753) protons are of particular interest. The aromatic protons typically appear as complex multiplets in the downfield region of the spectrum due to spin-spin coupling with each other and with the neighboring fluorine atoms. The methylene protons (-CH₂-) adjacent to the carbonyl group and the fluorophenyl ring also exhibit characteristic signals, the chemical shift and multiplicity of which are influenced by the electronic effects of these neighboring groups.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbonyl carbon signal is typically found in the highly deshielded region of the spectrum. The aromatic carbon signals are split due to coupling with the directly attached fluorine atoms (¹JCF) and, to a lesser extent, with more distant fluorine atoms (nJCF). These coupling patterns are invaluable for assigning the signals to specific carbon atoms within the two fluorophenyl rings.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorine-containing compounds. wikipedia.orghuji.ac.il The ¹⁹F NMR spectrum of this compound provides direct information about the chemical environment of the fluorine atoms. wikipedia.orghuji.ac.il Given the presence of two 2-fluorophenyl groups, the spectrum can reveal whether these two fluorine atoms are in chemically equivalent or non-equivalent environments. The chemical shift of the fluorine signal is influenced by the electronic structure of the molecule.

Two-Dimensional NMR Experiments (e.g., HSQC, COSY)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), are powerful tools for establishing connectivity within a molecule. wikipedia.orgsdsu.edu

HSQC spectra show correlations between directly bonded protons and carbons. sdsu.edu This is particularly useful for assigning the proton and carbon signals of the methylene group and for correlating the aromatic protons with their directly attached carbons in the fluorophenyl rings. youtube.com

COSY spectra reveal proton-proton coupling interactions. sdsu.edu In the case of this compound, COSY can be used to confirm the coupling between protons within each of the aromatic rings and to identify any long-range couplings. youtube.comemerypharma.com

Table 1: NMR Spectroscopic Data for this compound and Related Compounds

Compound Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz)
1-(2-Fluorophenyl)ethanone ¹H 7.94 (t) t 7.7
7.58 (m) m
7.24 (t) t 7.6
7.14 (t) t 9.3
2.64 (d) d 4.8
¹³C 196.4 (d, J=3.9) d 3.9
162.3 (d, J=251.0) d 251.0
134.5 (d, J=2.1) d 2.1
130.8 (d, J=8.5) d 8.5
125.0 (d, J=15.1) d 15.1
124.5 (d, J=3.6) d 3.6
116.6 (d, J=22.5) d 22.5
31.2 (d, J=3.9) d 3.9
2-Bromo-1-(4-fluorophenyl)ethanone ¹H 8.05-8.02 (m) m
7.18 (t) t 8.6
4.43 (s) s
¹³C 189.8 s
166.0 (d, J=254.0) d 254.0
131.7 (d, J=9.6) d 9.6
130.3 (d, J=3.0) d 3.0
116.1 (d, J=21.6) d 21.6

Data compiled from various sources.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically observed in the region of 1680-1700 cm⁻¹. Other characteristic bands include those for C-H stretching of the aromatic rings and the methylene group, C=C stretching vibrations of the aromatic rings, and the C-F stretching vibration.

Raman spectroscopy also provides information on these vibrational modes. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong signals in Raman spectra.

Table 2: Vibrational Spectroscopy Data for this compound and Related Compounds

Compound Technique Wavenumber (cm⁻¹) Assignment
1-(3-Fluorophenyl)ethanone IR ~1690 C=O Stretch
~3070 Aromatic C-H Stretch
~1600, ~1480 Aromatic C=C Stretch
~1230 C-F Stretch
1-(2,4-Dihydroxyphenyl)ethanone IR ~1630 C=O Stretch

Data compiled from various sources including the NIST WebBook. nist.govnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for ketones is the alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edu This could lead to the formation of a 2-fluorobenzoyl cation ([C₇H₄FO]⁺) and a 2-fluorobenzyl radical, or a 2-fluorophenylacyl cation ([C₈H₆FO]⁺) and a fluorine radical. Further fragmentation of these primary ions would give rise to a series of smaller fragment ions, providing a unique fingerprint for the molecule. libretexts.orgcore.ac.uk

Table 3: Common Mass Spectrometry Fragmentation Patterns for Ketones

Fragmentation Type Description Resulting Fragments
Alpha-Cleavage Cleavage of the C-C bond adjacent to the carbonyl group. Acylium ion and a radical, or an alkyl radical and a neutral ketone.

| McLafferty Rearrangement | Transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. | A neutral enol and an alkene. |

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-(2-Fluorophenyl)ethanone
2-Bromo-1-(4-fluorophenyl)ethanone
1-(3-Fluorophenyl)ethanone

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method can elucidate bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical behavior.

At present, the crystal structure of this compound has not been reported. However, analysis of a structurally similar compound, 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, provides valuable insight into the potential solid-state conformation. The crystal structure of this related α-diketone reveals a network of C—H⋯F contacts and π–π stacking interactions that are significant in its crystal packing. nih.gov The molecule crystallizes with half of a molecule in the asymmetric unit, and it displays bond lengths and angles that are characteristic of α-diketones. nih.gov

Crystallographic Data for the Related Compound 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione
ParameterValue
Chemical FormulaC14H6F4O2
Crystal SystemOrthorhombic
Space GroupPbcn
Z'0.5
Dihedral angle between rings49.50 (6)°
C6—C7—C7'—C6' torsion angle125.92 (5)°

Other Complementary Spectroscopic Methods (e.g., UV-Vis, EPR)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption wavelengths are characteristic of the types of chemical bonds and functional groups present in the compound. For aromatic ketones, typical absorptions include π → π* transitions at shorter wavelengths and n → π* transitions at longer wavelengths.

While the specific UV-Vis spectrum for this compound is not documented, it is expected to exhibit absorptions characteristic of its fluorophenyl and ketone moieties. The presence of the fluorine atoms may induce slight shifts in the absorption maxima compared to the unsubstituted analogue, deoxybenzoin. Studies on similar aromatic ketones show that the solvent environment can also influence the position and intensity of these absorption bands.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Since this compound is a closed-shell molecule in its ground state, it is EPR-silent. However, EPR could be a valuable tool for studying any radical intermediates that may form during its chemical reactions or upon irradiation. The technique provides information about the electronic structure and environment of the unpaired electron.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a pure sample of this compound, the theoretical weight percentages of carbon, hydrogen, fluorine, and oxygen can be calculated from its chemical formula, C₁₄H₁₀F₂O. Experimental values from elemental analysis are then compared to these theoretical values to confirm the compound's purity and empirical formula.

Theoretical Elemental Composition of this compound (C₁₄H₁₀F₂O)
ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Percentage (%)
CarbonC12.0114168.1472.41
HydrogenH1.011010.104.35
FluorineF19.00238.0016.37
OxygenO16.00116.006.89
Total232.24100.00

Role As a Key Synthetic Intermediate and Building Block

Precursor in Complex Organic Molecule Synthesis

The structural framework of 1,2-Bis(2-fluorophenyl)ethan-1-one serves as a foundational component for the assembly of more intricate organic molecules. The presence of two aromatic rings and a reactive carbonyl group provides multiple sites for chemical modification and elaboration. For instance, the ketone functionality can be a key reaction center for forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the synthesis of complex natural products and medicinally relevant compounds.

The fluorophenyl groups, in particular, can influence the electronic properties and reactivity of the molecule, as well as impart specific characteristics to the final products. Fluorine's high electronegativity can affect the acidity of adjacent protons and the susceptibility of the carbonyl group to nucleophilic attack. This modulation of reactivity is a crucial aspect of its utility as a precursor.

Scaffold for Design of Novel Chemical Entities

In the field of medicinal chemistry and materials science, the core structure of a molecule, often referred to as a scaffold, is a critical determinant of its biological activity or material properties. This compound provides a robust and tunable scaffold for the design of new chemical entities. nih.gov The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. sciencedaily.com

By modifying the peripheral functional groups attached to the fluorophenyl rings or by transforming the ethanone (B97240) linker, chemists can generate libraries of new compounds with diverse three-dimensional shapes and electronic distributions. This approach is instrumental in the systematic exploration of structure-activity relationships (SAR) to identify lead compounds for drug development. nih.gov The bis-fluorophenyl motif can be a key pharmacophoric element, interacting with biological targets such as enzymes or receptors.

Table 1: Examples of Structurally Related Compounds

Compound Name CAS Number Molecular Formula
1-(2-Fluorophenyl)ethanone 445-27-2 C8H7FO
1,2-Bis(2-fluorophenyl)-2-hydroxyethan-1-one 125652-30-4 C14H10F2O2
1-(2-Fluoro-[1,1'-biphenyl]-4-yl)ethanone 42771-79-9 C14H11FO

Utility in Multi-Component and Cascade Reactions

The reactive nature of the ketone in this compound makes it a suitable substrate for certain types of MCRs and cascade sequences. For example, it could potentially participate in reactions where the enolate form of the ketone acts as a nucleophile, or the carbonyl group itself is the target of nucleophilic attack as part of a more elaborate reaction cascade. While specific examples directly involving this compound in such reactions are not extensively documented in readily available literature, its structural motifs are analogous to other ketones that are known to be effective in these advanced synthetic methodologies. The related compound, 1,1'-(1,2-phenylene)bis-ethanone, highlights the potential for bis-keto systems to be involved in complex reaction pathways. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways

The synthesis of fluorinated organic compounds is often challenging, and traditional methods can rely on harsh conditions or expensive catalysts. lookchem.com The future of synthesizing 1,2-Bis(2-fluorophenyl)ethan-1-one and related diaryl ketones lies in the adoption of green and sustainable chemistry principles.

Key areas of development include:

Transition-Metal-Free Reactions: A significant advancement is the development of transition-metal-free coupling processes. Research has demonstrated highly efficient procedures for synthesizing substituted fluorinated diaryl ketones from polyfluorobenzenes and phenylacetonitriles under mild conditions. technion.ac.il This approach avoids the cost and toxicity associated with heavy metal catalysts, representing a more sustainable manufacturing process. technion.ac.il

Flow Chemistry and Microreactors: Integrated flow microreactor systems offer a paradigm shift from conventional batch macroreactions. nih.gov This technology enables precise control over temperature and residence time, often allowing reactions to proceed under much milder conditions. nih.gov For the synthesis of diaryl-containing molecules, flow chemistry can improve safety, increase yield, and facilitate the synthesis of unsymmetrical derivatives that are difficult to produce in batch systems. nih.govrsc.org

Novel Hydration and Fluorination Techniques: Researchers are exploring innovative one-pot reactions, such as the functionalized hydration of alkynes, to produce α-substituted-α-fluoroketones under mild conditions. lookchem.com The use of modern electrophilic fluorinating reagents like Selectfluor® is also becoming more common for preparing selectively α-fluorinated ketones, governed by a combination of steric and electronic effects. sapub.org These methods provide access to a wider range of functionalized fluorinated ketones with high efficiency.

Table 1: Comparison of Synthetic Methodologies for Diaryl Ketones

MethodologyTraditional Approach (e.g., Friedel-Crafts)Emerging Sustainable Approach
Catalyst Lewis acids (e.g., AlCl₃)Often transition-metal-free or uses more benign catalysts. technion.ac.il
Conditions Often harsh, stoichiometric reagentsMild temperatures and pressures, catalytic reagents. technion.ac.ilnih.gov
Technology Batch processingContinuous flow microreactors. nih.gov
Advantages Well-establishedHigher efficiency, improved safety, better control, easier scalability. nih.gov
Sustainability Generates significant wasteReduced waste, lower energy consumption. technion.ac.ilnih.gov

Exploration of New Reactivity Modes and Applications

The unique electronic structure of this compound, conferred by its fluorine atoms, opens the door to new forms of reactivity and novel applications beyond its role as a synthetic intermediate.

Photocatalysis: A groundbreaking area of research has revealed that some diarylketones can function as photoredox catalysts when irradiated with visible light. This property allows them to enable selective chemical transformations, such as carbon-hydrogen bond activation, under exceptionally mild conditions. Exploring the photocatalytic potential of this compound could lead to new, efficient methods for complex molecule synthesis.

Photoresponsive Materials: Diarylethenes (DAEs), which share a structural similarity with the 1,2-diarylethane backbone, are a major class of photochromic compounds known for their fatigue resistance and thermally irreversible photoisomerization. rsc.orgnih.gov These properties make them ideal for developing photoswitching materials for applications ranging from high-density optical data storage to bioimaging and the controlled generation of singlet oxygen for photodynamic therapy. nih.govrsc.org The this compound scaffold could serve as a crucial precursor for new, highly functional DAEs.

Medicinal Chemistry Scaffolding: Fluorinated compounds are prevalent in modern pharmaceuticals. lookchem.com The core structure of 1,2-diarylethanones is a valuable building block. For instance, the related compound 2-Bromo-1-Cyclopropyl-2-(2-fluorophenyl)ethanone is a critical intermediate in the synthesis of Prasugrel, an antiplatelet medication used to prevent blood clots. innospk.com This highlights the potential for derivatives of this compound to serve as scaffolds for new therapeutic agents.

Advanced Computational Modeling for Predictive Chemistry

The introduction of fluorine into an organic molecule induces profound electronic changes that are not always intuitive. lookchem.com Advanced computational modeling is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound.

Predicting Reactivity and Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure, molecular orbitals, and reaction energy profiles. This allows researchers to predict how the fluorine substituents will influence the ketone's reactivity, stability, and spectroscopic properties. Such models can explain, for example, the enantioselectivity observed in reactions involving similar fluorinated diketones. acs.org

Mechanism Elucidation: Computational studies can complement experimental work, such as in-situ NMR and mass spectrometry, to provide a detailed picture of reaction mechanisms. lookchem.com By modeling transition states and intermediates, chemists can understand the precise role of catalysts and reagents, leading to the rational design of more efficient synthetic routes.

Virtual Screening: For applications in materials science or drug discovery, computational models can be used to perform virtual screening of entire libraries of potential derivatives. This allows for the pre-selection of candidate molecules with desired photo-physical or biological properties, saving significant time and resources compared to synthesizing and testing each compound individually.

Integration with High-Throughput Synthesis and Screening

To fully explore the potential of the this compound scaffold, researchers must be able to rapidly synthesize and test a large number of derivatives. The integration of automated synthesis with high-throughput screening is a key future direction.

Automated Flow Synthesis: As mentioned, flow microreactors are ideally suited for automation. nih.gov An automated flow system can be programmed to systematically vary reactants and conditions, quickly generating a library of related compounds. This "library-friendly" synthesis approach is crucial for exploring structure-activity relationships. lookchem.com

High-Throughput Screening (HTS): Once a library of derivatives is created, HTS techniques can be used to rapidly evaluate them for specific properties. For example, if developing new photoswitches, their photoisomerization quantum yields could be measured in parallel. nih.gov If searching for new drug candidates, the compounds could be screened against biological targets using automated biochemical assays. nih.gov This combination of rapid synthesis and screening dramatically accelerates the discovery and optimization of new functional molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Bis(2-fluorophenyl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic precursors. For example, brominated intermediates (e.g., 2-bromo-1-(2-fluorophenyl)ethan-1-one) can be synthesized using brominating agents like Br₂ or NBS in controlled conditions . Reaction optimization includes monitoring via TLC, adjusting stoichiometry of fluorinated aryl reagents, and using catalysts such as Lewis acids (AlCl₃). Purification via column chromatography or recrystallization ensures product purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Key precautions include:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors (classified as Acute Toxicity Category 4 for inhalation) .
  • Storage: Keep in sealed containers under inert gas (e.g., N₂) in cool, dry conditions to prevent degradation .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms molecular structure and fluorine coupling patterns .
  • HRMS: High-resolution mass spectrometry validates molecular weight and isotopic patterns .
  • IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1675 cm⁻¹) and aryl C-F vibrations (~1210 cm⁻¹) .
  • Melting Point Analysis: Determines purity (e.g., deviations >2°C suggest impurities) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound?

  • Methodological Answer:

  • Data Collection: Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality via pre-screening with polarized light microscopy.
  • Structure Solution: Employ SHELXT for space group determination and SHELXL for refinement, accounting for fluorine’s high electron density .
  • Validation: Check R-factors (<5%) and residual electron density maps to confirm atomic positions .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer:

  • Cross-Validation: Compare NMR (e.g., coupling constants for ortho-fluorine substituents) with computational predictions (DFT calculations) .
  • Conformational Analysis: Apply Cremer-Pople puckering coordinates to assess ring distortions in fluorinated aryl groups, which may explain anomalous NOE effects .
  • Crystallographic Reconciliation: Use X-ray data to resolve ambiguities in rotational isomerism observed in solution-state NMR .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites.
  • Solvent Modeling: Use PCM (Polarizable Continuum Model) to simulate solvent effects on reaction pathways .
  • Transition State Analysis: Locate TS barriers for fluorinated intermediates using QM/MM methods to guide catalyst selection .

Q. How does fluorine substitution influence the electronic properties and regioselectivity of the compound?

  • Methodological Answer:

  • Electronic Effects: Fluorine’s electronegativity withdraws electron density via inductive effects, activating the carbonyl group toward nucleophilic attack. This can be quantified via Hammett σₚ constants (σₚ = +0.06 for -F) .
  • Steric Considerations: Ortho-fluorine groups induce steric hindrance, favoring para-substitution in subsequent reactions (e.g., Suzuki couplings) .
  • Spectroscopic Correlates: Reduced carbonyl stretching frequencies (IR) and deshielded ¹³C NMR signals for the ketone group reflect electronic perturbations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.